What are the properties of 6-Chloro-2-oxoindoline-5-carboxylic acid?
What are the properties of 6-Chloro-2-oxoindoline-5-carboxylic acid?
A Technical Guide to 6-Chloro-2-oxoindoline-5-carboxylic acid
Introduction
6-Chloro-2-oxoindoline-5-carboxylic acid is a synthetic organic compound belonging to the oxindole class of molecules. Its structure incorporates a chlorinated benzene ring fused to a pyrrolidinone ring, with a carboxylic acid group attached to the benzene moiety. While extensive research on its direct biological activity is not widely published, its structural motifs are prominent in medicinal chemistry. Oxindole cores are key pharmacophores in numerous kinase inhibitors, and the carboxylic acid group serves as a versatile handle for further chemical modification. This document provides a comprehensive overview of its known properties, a plausible synthetic route, and its potential applications in research and drug development for an audience of chemists and pharmacologists.
Chemical and Physical Properties
The fundamental properties of 6-Chloro-2-oxoindoline-5-carboxylic acid are summarized below. The data is compiled from chemical supplier databases and extrapolated from the general properties of related carboxylic acids.
Identifiers and Chemical Formula
| Property | Value |
| IUPAC Name | 6-chloro-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid |
| CAS Number | 1156390-49-6 |
| Molecular Formula | C₉H₆ClNO₃ |
| InChI Key | SCHPFIZITHFWCS-UHFFFAOYSA-N |
| Canonical SMILES | C1C(=O)NC2=C1C(=C(C=C2)Cl)C(=O)O |
Physicochemical Data
| Property | Value |
| Physical Form | Solid |
| Boiling Point | 452.1 ± 45.0 °C at 760 mmHg |
| Polarity | As a carboxylic acid, the molecule is polar.[1] |
| Hydrogen Bonding | The presence of the carboxyl group (C=O and OH) and the amide group (NH) allows it to act as both a hydrogen bond donor and acceptor.[1][2] |
| Solubility | Solubility in water is expected to be low, a common trait for carboxylic acids with larger carbon skeletons; however, it is generally soluble in organic solvents like ethanol and diethyl ether.[2] Its solubility in aqueous solutions increases significantly at a pH above its pKa, where it forms the more soluble carboxylate salt.[3] |
| Storage | Recommended storage temperature is 4°C. |
Safety and Hazard Information
| Category | Details |
| GHS Pictogram | GHS07 (Harmful) |
| Signal Word | Warning |
| Hazard Statements | H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction) |
| Precautionary Statements | P261, P264, P270, P272, P280, P302+P352, P321, P330, P362+P364, P501 |
Spectroscopic Profile
| Spectroscopy | Predicted Features |
| Infrared (IR) | A very broad O-H stretch from the carboxylic acid dimer is expected in the 3500-2500 cm⁻¹ region.[4][5] Two distinct C=O stretching bands will be present: one for the carboxylic acid (~1710 cm⁻¹) and one for the amide lactam (~1680 cm⁻¹).[4][6] |
| ¹H NMR | The carboxylic acid proton (COOH) is expected to be a broad singlet far downfield, typically in the 10-12 ppm range.[4] The amide proton (NH) will also be a singlet, likely between 8-9 ppm. The aliphatic CH₂ protons will appear around 3.5 ppm, and the two aromatic protons will be singlets in the 7-8 ppm region. |
| ¹³C NMR | Two carbonyl carbons will be observed in the 160-185 ppm range (one for the carboxylic acid and one for the amide).[4][5] The aromatic carbons will appear between 110-150 ppm. The aliphatic CH₂ carbon is expected around 35-45 ppm. |
| Mass Spectrometry | The molecular ion peak (M⁺) should be observable. Common fragmentation patterns for carboxylic acids include the loss of an OH group (M-17) and the loss of a COOH group (M-45).[4][5] |
Synthesis and Experimental Protocols
6-Chloro-2-oxoindoline-5-carboxylic acid is not a naturally occurring compound and must be synthesized. A plausible and efficient synthetic route involves the reductive cyclization of a substituted nitrophenylacetic acid, a common method for creating oxindoles.[7]
Caption: Proposed synthetic workflow for 6-Chloro-2-oxoindoline-5-carboxylic acid.
Detailed Experimental Protocol: Reductive Cyclization
This protocol is a representative example based on established methods for oxindole synthesis.[7]
-
Preparation: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the starting material, 4-Chloro-5-carboxy-2-nitrophenylacetic acid (1 equivalent).
-
Solvent Addition: Add glacial acetic acid as the solvent to create a slurry.
-
Reagent Addition: Carefully add iron powder (Fe, ~3-4 equivalents) to the mixture. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-100°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.
-
Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with water to remove inorganic salts and residual acetic acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, 6-Chloro-2-oxoindoline-5-carboxylic acid.
-
Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.
Biological and Pharmacological Context
There is limited direct evidence in peer-reviewed literature detailing the specific biological activities of 6-Chloro-2-oxoindoline-5-carboxylic acid. However, its structural components are of significant interest in pharmacology, positioning it as a valuable scaffold or intermediate in drug discovery.
-
Oxindole Core: The 2-oxindole skeleton is a "privileged scaffold" in medicinal chemistry. It is the core structure of many approved drugs and clinical candidates, particularly tyrosine kinase inhibitors used in oncology (e.g., Sunitinib, Nintedanib). Derivatives of 6-chlorooxindole have been investigated for various therapeutic applications.[8]
-
Carboxylic Acid Handle: The carboxylic acid group is a key functional group for derivatization. It can be readily converted into amides, esters, or other functional groups, allowing chemists to systematically modify the molecule to explore structure-activity relationships (SAR). This process is fundamental to optimizing a compound's potency, selectivity, and pharmacokinetic properties.[3]
-
Potential Applications: Given its structure, this compound is an ideal starting point for synthesizing libraries of novel compounds to be screened for various biological targets. For instance, quinoline-carboxylic acid derivatives have been evaluated for antiproliferative and anti-inflammatory activities.[9] Similarly, other chlorinated aromatic compounds have shown a wide range of antimicrobial activities.[10]
Caption: Role as an intermediate in a typical drug discovery workflow.
References
- 1. byjus.com [byjus.com]
- 2. 15.4 Physical Properties of Carboxylic Acids | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 3. webhome.auburn.edu [webhome.auburn.edu]
- 4. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]
- 8. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PMC [pmc.ncbi.nlm.nih.gov]




